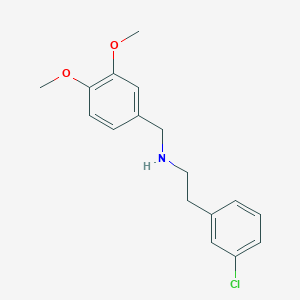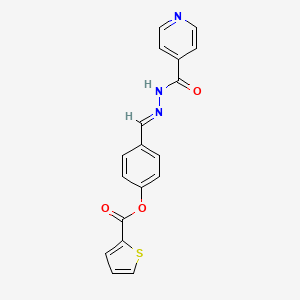
2-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine, also known as 3C-E, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1999 by a chemist named Alexander Shulgin and has since gained popularity among the scientific research community for its unique properties.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also believed to have some affinity for the dopamine and norepinephrine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other phenethylamines. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its mood-enhancing and cognitive-enhancing effects. It has also been shown to increase heart rate, blood pressure, and body temperature, which may be a concern for individuals with cardiovascular or other health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine in lab experiments is its unique properties compared to other phenethylamines. It has been shown to have a longer duration of action and a lower potency compared to other compounds in the same family. This may make it useful for studying the long-term effects of phenethylamines on the central nervous system. However, one limitation of using this compound in lab experiments is its limited availability and high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine. One area of interest is its potential use in treating depression, anxiety, and post-traumatic stress disorder. Another area of interest is its potential use in enhancing cognitive function and improving mood in healthy individuals. Further research is also needed to better understand the mechanism of action and long-term effects of this compound on the central nervous system.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive properties similar to other phenethylamines such as MDMA and 2C-B. Studies have shown that this compound has the potential to enhance cognitive function, improve mood, and induce altered states of consciousness. It has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-7-6-14(11-17(16)21-2)12-19-9-8-13-4-3-5-15(18)10-13/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRKCAJPSOWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B3867631.png)
![4-fluorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3867633.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867638.png)


![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3867659.png)


![11-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3867665.png)
![N'-(4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867681.png)
![2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B3867709.png)
![2-(methylthio)ethyl [4-(2-{[(3,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3867717.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867720.png)
![4-{[(9-oxo-9H-fluoren-4-yl)carbonyl]amino}benzoic acid](/img/structure/B3867724.png)